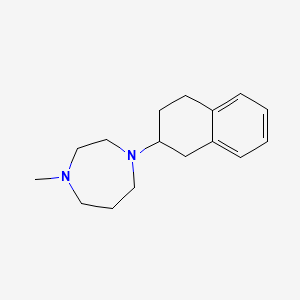amine dihydrochloride](/img/structure/B6018409.png)
[3-(4-morpholinyl)propyl](3-pyridinylmethyl)amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(4-morpholinyl)propyl](3-pyridinylmethyl)amine dihydrochloride, also known as MPMPA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of heterocyclic organic compounds and is synthesized through a multistep process. In
Mechanism of Action
The mechanism of action of [3-(4-morpholinyl)propyl](3-pyridinylmethyl)amine dihydrochloride is not fully understood, but it is thought to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound has also been shown to activate the Nrf2/ARE pathway, which plays a key role in cellular defense against oxidative stress. This pathway is involved in the regulation of genes that encode antioxidant enzymes, detoxifying enzymes, and stress response proteins.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been shown to have cardioprotective effects by reducing myocardial ischemia/reperfusion injury.
Advantages and Limitations for Lab Experiments
One of the advantages of using [3-(4-morpholinyl)propyl](3-pyridinylmethyl)amine dihydrochloride in lab experiments is its potential therapeutic applications. This compound has been shown to have antitumor, neuroprotective, and cardioprotective effects, making it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on [3-(4-morpholinyl)propyl](3-pyridinylmethyl)amine dihydrochloride. One direction is to further investigate its mechanism of action and identify the molecular targets involved in its antitumor and neuroprotective effects. Another direction is to develop more efficient and cost-effective synthesis methods for this compound to improve its availability for research. Additionally, future research could focus on optimizing the formulation and delivery of this compound to improve its bioavailability and efficacy. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound as a potential therapeutic agent for cancer and neurodegenerative diseases.
Synthesis Methods
The synthesis of [3-(4-morpholinyl)propyl](3-pyridinylmethyl)amine dihydrochloride involves a multistep process that begins with the reaction of 3-pyridinemethanol with 3-bromo-1-propanol in the presence of a base to form 3-(pyridin-3-ylmethyl)oxirane. This intermediate is then reacted with morpholine in the presence of a catalyst to form 3-(4-morpholin-4-ylmethyl)oxirane. Finally, the dihydrochloride salt of [3-(4-morpholinyl)propyl](3-pyridinylmethyl)amine is obtained by reacting 3-(4-morpholin-4-ylmethyl)oxirane with 3-pyridinemethylamine in the presence of hydrochloric acid.
Scientific Research Applications
[3-(4-morpholinyl)propyl](3-pyridinylmethyl)amine dihydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
3-morpholin-4-yl-N-(pyridin-3-ylmethyl)propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O.2ClH/c1-3-13(11-14-4-1)12-15-5-2-6-16-7-9-17-10-8-16;;/h1,3-4,11,15H,2,5-10,12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHRRABOAAHNFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC2=CN=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'-(1,6-dioxo-1,6-hexanediyl)bis[N-(4-bromo-2-chlorophenyl)hydrazinecarbothioamide]](/img/structure/B6018328.png)

![3-ethyl-6,7-dihydro[1,4]dioxino[2,3-f][2,1]benzisoxazole](/img/structure/B6018344.png)
![methyl 6-[4,4-dimethyl-3-(3-methyl-5-isoxazolyl)-2,6-dioxocyclohexyl]-6-oxohexanoate](/img/structure/B6018348.png)
![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B6018353.png)

![5-methoxy-2,4-dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B6018370.png)
![4,5-dibromo-N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-thiophenecarboxamide](/img/structure/B6018377.png)
![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-[(3-methyl-2-thienyl)methyl]-N-(4-pyridinylmethyl)methanamine](/img/structure/B6018384.png)
![3-{[(1-adamantylmethyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B6018386.png)
![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-{[1-(2-methoxyethyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6018411.png)
![2-(1-{[4-(dimethylamino)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B6018415.png)
acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B6018420.png)
![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B6018424.png)